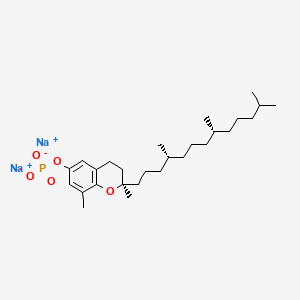![molecular formula C10H13N3 B561316 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine CAS No. 108274-97-1](/img/structure/B561316.png)
1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzo[d]imidazole is a class of organic compounds that contain a benzene fused to an imidazole ring . They are used in a variety of applications, including as building blocks in the synthesis of more complex molecules and as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of 1H-benzo[d]imidazole derivatives often involves the reaction of o-phenylenediamine with a carboxylic acid . The specific synthesis route for “1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine” would depend on the specific functional groups present in the molecule.
Molecular Structure Analysis
The molecular structure of 1H-benzo[d]imidazole derivatives is characterized by a benzene ring fused to an imidazole ring . The presence of the imidazole ring can impart unique chemical properties to these compounds.
Chemical Reactions Analysis
1H-benzo[d]imidazole derivatives can participate in a variety of chemical reactions, depending on the specific functional groups present in the molecule. For example, they can act as ligands in coordination chemistry, forming complexes with metal ions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-benzo[d]imidazole derivatives can vary widely depending on their specific structure. For example, their solubility, melting point, and boiling point can all be influenced by the specific functional groups present in the molecule .
Scientific Research Applications
Synthesis and Application in Polymer Chemistry : This compound is used in the synthesis of polyimides, demonstrating excellent solubility and high thermal stability (Ghaemy & Alizadeh, 2009).
Biological and Medicinal Applications :
- The compound, and its derivatives, show significant antibacterial and antifungal potencies. Certain metal complexes of this compound exhibit higher efficacy against pathogens (Kumaravel & Raman, 2017).
- It is used in the synthesis of zinc complexes that have shown potential in the treatment of esophageal cancer due to their photoluminescence and antitumor activities (Che et al., 2015).
Material Science and Sensing Applications :
- It is used in the synthesis of novel complexes for fluorescent sensing and selective adsorption properties, particularly in relation to nickel(II) and cadmium(II) (Liu et al., 2017).
- Its derivatives have been explored in the development of fluorescent probes, with applications in sensing Zn2+ ions, demonstrating strong fluorescence and high fluorescence quantum yield (Wen-yao, 2012).
Theoretical and Computational Chemistry :
- The compound is used in molecular modeling and computational studies to understand its molecular geometry, vibrational frequencies, and electronic properties (Özdemir et al., 2010).
Applications in Organic Chemistry :
- It serves as a key ingredient in the synthesis of various organic compounds, such as benzimidazoles with anticancer properties (Rashid et al., 2012).
- It is involved in the synthesis of amino acid compounds serving as corrosion inhibitors for steel in acidic solutions (Yadav et al., 2015).
Mechanism of Action
Target of Action
Imidazole derivatives have been known to interact with various biological targets, including tyrosine kinases .
Mode of Action
It’s worth noting that imidazole derivatives have been reported to induce cell cycle arrest and apoptosis in certain cancer cells . This is often accompanied by the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 .
Biochemical Pathways
Imidazole derivatives have been known to affect various biochemical pathways, often leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives have been reported to induce cell cycle arrest and apoptosis in certain cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided. It’s also important to prevent the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-13(2)7-10-11-8-5-3-4-6-9(8)12-10/h3-6H,7H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDCAGYQGMMYDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651450 |
Source


|
| Record name | 1-(1H-Benzimidazol-2-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108274-97-1 |
Source


|
| Record name | 1-(1H-Benzimidazol-2-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the reactions involving 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine described in the research?
A1: The research highlights the use of this compound as a starting material to synthesize a series of novel benzimidazole derivatives. [] This is significant because benzimidazole derivatives are known for their diverse pharmacological activities, including antibacterial and antifungal properties. By modifying the structure of the parent compound, researchers aim to explore and potentially enhance these activities in the newly synthesized derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione](/img/structure/B561233.png)








![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B561256.png)
